![molecular formula C8H13NO3 B141501 [(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate CAS No. 127127-62-2](/img/structure/B141501.png)
[(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate, also known as proline ester, is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown promising results in various applications, including drug discovery, catalysis, and material science. In
Scientific Research Applications
Proline ester has shown significant potential in various scientific research applications. One of the most promising applications is in drug discovery. Proline ester has been found to exhibit potent antiviral, antibacterial, and anticancer activity. This compound has also been used as a chiral auxiliary in asymmetric synthesis, which is a critical step in the production of many pharmaceuticals.
Mechanism Of Action
The mechanism of action of [(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate ester is not fully understood. However, studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis. Proline ester has also been found to inhibit the replication of viruses by interfering with their ability to bind to host cells.
Biochemical And Physiological Effects
Proline ester has been shown to have a variety of biochemical and physiological effects. Studies have found that this compound can reduce inflammation, improve wound healing, and enhance immune function. Proline ester has also been found to have neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of [(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate ester is its ease of synthesis. This compound can be synthesized in large quantities, making it suitable for industrial applications. However, one limitation of [(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate ester is its relatively low solubility in water, which may make it challenging to work with in certain experiments.
Future Directions
There are several future directions for the scientific research of [(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate ester. One potential direction is the development of new drugs based on this compound. Proline ester has shown promising results in the treatment of various diseases, and further research may lead to the discovery of new therapeutic agents. Another future direction is the exploration of [(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate ester's catalytic properties. This compound has been used as a chiral auxiliary in asymmetric synthesis, and further research may lead to the development of new and more efficient catalytic systems.
Conclusion:
In conclusion, [(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate ester is a promising compound that has shown significant potential in various scientific research applications. This compound has been found to exhibit potent antiviral, antibacterial, and anticancer activity, and has also been used as a chiral auxiliary in asymmetric synthesis. Further research is needed to fully understand the mechanism of action of [(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate ester and to explore its potential in drug discovery, catalysis, and material science.
Synthesis Methods
The synthesis of [(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate ester involves the reaction between [(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate and acetic anhydride in the presence of a catalyst. The reaction takes place at room temperature and yields the desired product in good yield. The synthesis method is relatively simple and can be easily scaled up for industrial applications.
properties
CAS RN |
127127-62-2 |
|---|---|
Product Name |
[(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate |
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
[(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate |
InChI |
InChI=1S/C8H13NO3/c1-4(2)6-7(11)9-8(6)12-5(3)10/h4,6,8H,1-3H3,(H,9,11)/t6-,8+/m0/s1 |
InChI Key |
HPSUIEBVDOKXPY-POYBYMJQSA-N |
Isomeric SMILES |
CC(C)[C@@H]1[C@H](NC1=O)OC(=O)C |
SMILES |
CC(C)C1C(NC1=O)OC(=O)C |
Canonical SMILES |
CC(C)C1C(NC1=O)OC(=O)C |
synonyms |
2-Azetidinone,4-(acetyloxy)-3-(1-methylethyl)-,(3R-trans)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-amino-3-[4-(difluoromethoxy)phenyl]propanoic Acid](/img/structure/B141418.png)
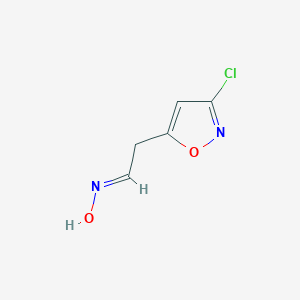
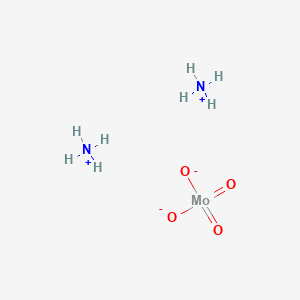
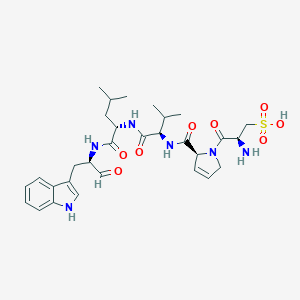
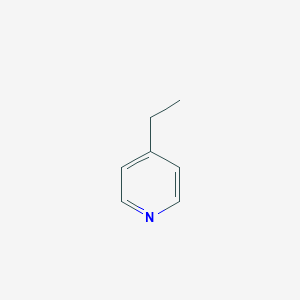

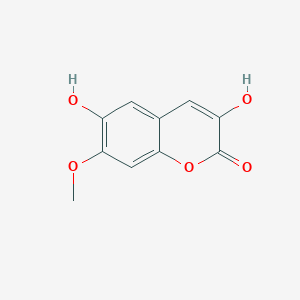
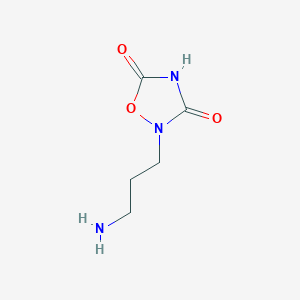
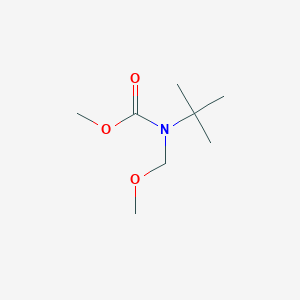
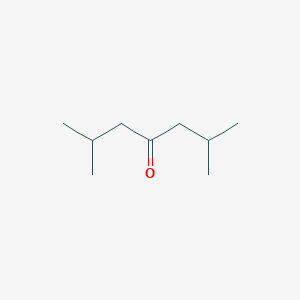
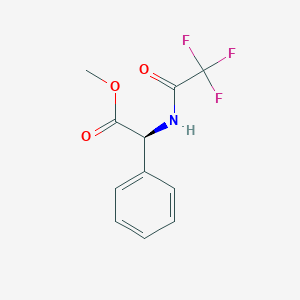
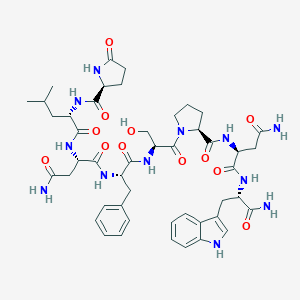
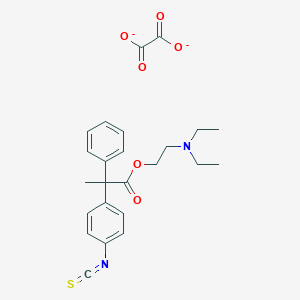
![[2-(4-Methoxyphenyl)ethyl]dimethylamine](/img/structure/B141458.png)